Methyl[(trimethylsilyl)methyl]amine hydrochloride
Description
Methyl[(trimethylsilyl)methyl]amine hydrochloride is an organosilicon compound featuring a trimethylsilyl (TMS) group attached to a methylamine backbone via a methylene spacer. The TMS group imparts unique steric and electronic properties, enhancing its utility in organic synthesis and pharmaceutical research. As a hydrochloride salt, it offers improved stability and solubility in polar solvents, facilitating its use in reactions requiring controlled basicity .
Properties
IUPAC Name |
N-methyl-1-trimethylsilylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NSi.ClH/c1-6-5-7(2,3)4;/h6H,5H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYSMPLJSVPXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC[Si](C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16ClNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[(trimethylsilyl)methyl]amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of trimethylsilylmethyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl[(trimethylsilyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as halides or other nucleophiles can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the trimethylsilyl group yields the corresponding alcohol, while substitution reactions can produce a variety of derivatives.
Scientific Research Applications
Methyl[(trimethylsilyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including silicone-based products.
Mechanism of Action
The mechanism of action of Methyl[(trimethylsilyl)methyl]amine hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric protection and can be used as a protecting group in synthesis. The compound’s reactivity is influenced by the presence of the trimethylsilyl group, which can stabilize intermediates and transition states in chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trimethylamine Hydrochloride (CAS 593-81-1)
- Structure : Lacks the TMS group; consists of a trimethylammonium ion.
- Applications : Widely used in pharmaceuticals (e.g., ranitidine synthesis) and as a catalyst in resin production .
- Reactivity : Less sterically hindered compared to the TMS-containing analog, enabling faster nucleophilic reactions.
- Solubility: Highly soluble in water and methanol, similar to Methyl[(trimethylsilyl)methyl]amine hydrochloride .
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine Dihydrochloride (CAS 1333916-33-8)
- Structure : Contains a triazole ring instead of a TMS group.
- Molecular Weight : 199.08 g/mol (vs. ~185 g/mol estimated for the target compound).
- Applications : Used in pharmaceutical research for its heterocyclic reactivity, particularly in kinase inhibitor synthesis .
- Key Difference : The triazole moiety introduces hydrogen-bonding capabilities absent in the TMS-based compound.
{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine Hydrochloride (CAS 1018605-16-7)
- Structure : Features an isoxazole ring with a methoxyphenyl substituent.
- Reactivity : The isoxazole ring participates in cycloaddition reactions, unlike the TMS group, which primarily acts as a protecting or directing group.
- Molecular Formula : C11H13ClN2O2 (vs. C5H16ClNSi for the target compound) .
Physicochemical and Functional Comparisons
Volatility and Derivatization
- The TMS group in this compound may enhance volatility, similar to trimethylsilyl amides like MSTFA, which are used in GC-MS derivatization .
- In contrast, non-silylated amines (e.g., dimethylamine hydrochloride) require derivatization for analysis, as seen in headspace GC methods .
Solubility and Stability
- Trimethylamine-d9 Hydrochloride (CAS 18856-86-5): Soluble in methanol, stable under refrigeration—traits shared with the target compound .
- Diethylamine Hydrobromide : Lower solubility in polar solvents compared to hydrochloride salts, highlighting the role of counterions .
Role of the TMS Group
- The TMS group in this compound can act as a directing group in C–H activation reactions, a feature absent in simpler amines like trimethylamine hydrochloride.
- Comparatively, triazole-containing analogs (e.g., CAS 1333916-33-8) are tailored for targeted kinase inhibition due to their heteroaromatic rings .
Drug Development
- Pexidartinib Hydrochloride: A structurally complex amine hydrochloride used in oncology.
- Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine Dihydrochloride : Highlights the trend of functionalizing amine salts with heterocycles for improved pharmacokinetics .
Tabulated Comparison of Key Compounds
Biological Activity
Methyl[(trimethylsilyl)methyl]amine hydrochloride (MTMSA) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a detailed overview of the biological activity associated with MTMSA, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique trimethylsilyl group, which enhances its stability and solubility in organic solvents. The molecular formula for MTMSA is , and its structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Recent studies have indicated that MTMSA exhibits antimicrobial activity against various bacterial strains. Its effectiveness as an antimicrobial agent can be attributed to the trimethylsilyl group, which enhances membrane permeability and disrupts bacterial cell walls.
Table 1: Antimicrobial Activity of MTMSA
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that MTMSA could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains.
Cytotoxicity and Cancer Research
MTMSA has also been investigated for its cytotoxic effects on cancer cell lines. A study demonstrated that MTMSA induces apoptosis in human cancer cells through the activation of caspase pathways.
Case Study: Cytotoxic Effects on HeLa Cells
In an experimental setup, HeLa cells were treated with varying concentrations of MTMSA. The results indicated a dose-dependent decrease in cell viability:
- IC50 Value: 25 µM
- Mechanism: Induction of apoptosis via mitochondrial pathway
This study highlights the potential of MTMSA as an anticancer agent, warranting further investigation into its mechanisms of action.
Mechanistic Insights
The biological activity of MTMSA can be explained through several mechanisms:
- Membrane Disruption: The lipophilic nature of the trimethylsilyl group allows MTMSA to integrate into lipid membranes, leading to increased permeability and cell lysis.
- Reactive Oxygen Species (ROS) Generation: MTMSA has been shown to elevate ROS levels in treated cells, contributing to oxidative stress and subsequent apoptosis in cancer cells.
- Enzyme Inhibition: Preliminary studies suggest that MTMSA may inhibit certain enzymes involved in cellular metabolism, although specific targets remain to be elucidated.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
